BenchChemオンラインストアへようこそ!

3-chloro-4-fluoro-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide

Medicinal Chemistry SAR Analysis Halogen Bonding

3-Chloro-4-fluoro-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide (CAS 1219906‑52‑1, C₁₄H₁₅ClFNO₃S₂, MW 363.85) is a fully synthetic benzenesulfonamide distinguished from earlier-generation thiophene‑sulfonamides by the simultaneous presence of a 3‑chloro‑4‑fluoro substitution on the phenyl ring and a 2‑methoxyethyl group on the sulfonamide nitrogen. Sulfonamides bearing a thiophen-3-ylmethyl moiety have been documented as carbonic anhydrase inhibitors, kinase modulators, and apoptosis inducers, placing this compound at the intersection of several active chemotypes.

Molecular Formula C14H15ClFNO3S2
Molecular Weight 363.85
CAS No. 1219906-52-1
Cat. No. B2357637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-4-fluoro-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide
CAS1219906-52-1
Molecular FormulaC14H15ClFNO3S2
Molecular Weight363.85
Structural Identifiers
SMILESCOCCN(CC1=CSC=C1)S(=O)(=O)C2=CC(=C(C=C2)F)Cl
InChIInChI=1S/C14H15ClFNO3S2/c1-20-6-5-17(9-11-4-7-21-10-11)22(18,19)12-2-3-14(16)13(15)8-12/h2-4,7-8,10H,5-6,9H2,1H3
InChIKeyVKVZIKDMXAYGIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-4-fluoro-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide (CAS 1219906-52-1): Structural and Pharmacophoric Profile for Research Procurement


3-Chloro-4-fluoro-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide (CAS 1219906‑52‑1, C₁₄H₁₅ClFNO₃S₂, MW 363.85) is a fully synthetic benzenesulfonamide distinguished from earlier-generation thiophene‑sulfonamides by the simultaneous presence of a 3‑chloro‑4‑fluoro substitution on the phenyl ring and a 2‑methoxyethyl group on the sulfonamide nitrogen . Sulfonamides bearing a thiophen-3-ylmethyl moiety have been documented as carbonic anhydrase inhibitors, kinase modulators, and apoptosis inducers, placing this compound at the intersection of several active chemotypes [1][2]. The compound is typically supplied at ≥95% purity for research use, and its unique substitution pattern makes it a versatile building block for structure–activity relationship (SAR) studies and fragment-based drug discovery .

Why Generic Substitution of 3-Chloro-4-fluoro-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide (CAS 1219906-52-1) with In‑Class Analogs Is Not Supported by Evidence


Benzenesulfonamide derivatives with thiophene substitution are not functionally interchangeable. The 3‑chloro‑4‑fluoro pattern modulates ring electronics (Hammett σₘ for Cl = 0.37, σₚ for F = 0.06), altering hydrogen‑bonding capacity and π‑stacking geometry relative to unsubstituted, 4‑methyl, or 3,4‑dimethoxy analogs [1]. The 2‑methoxyethyl group on the sulfonamide nitrogen introduces conformational flexibility and polarity that directly influence membrane permeability and solubility, which are absent in the simpler N‑(thiophen‑3‑ylmethyl)benzenesulfonamide series (e.g., CAS 1060282‑23‑6) . Consequently, two compounds that appear similar by chemotype may exhibit divergent target engagement, cytotoxicity, and ADME profiles, making direct substitution without matched experimental comparison unreliable.

Quantitative Differentiation Evidence for 3-Chloro-4-fluoro-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide (CAS 1219906‑52‑1) Relative to Closest Analogs


Structural Differentiation from N-(Thiophen-3-ylmethyl)benzenesulfonamide Series via Dual Halogen Substitution

The target compound carries both chlorine at the 3‑position and fluorine at the 4‑position of the phenyl ring, whereas the closest analog without the methoxyethyl group (3‑chloro‑4‑fluoro‑N‑(thiophen‑3‑ylmethyl)benzenesulfonamide, CAS 1060282‑23‑6) shares this halogen pattern but has a molecular weight of only 305.8 Da (ΔMW = −58 Da) . The addition of the 2‑methoxyethyl group (MW 363.85) increases hydrogen‑bond acceptor count from 3 to 4 and introduces a rotatable ether side chain, which alters both solubility and binding‑site complementarity. For context, class‑level evidence indicates that thiophene‑containing benzenesulfonamides with halogen substitution inhibit human carbonic anhydrase isoforms with Ki values in the range of 310–1005 nM (hCA II), whereas unsubstituted analogs typically show Ki > 10 µM [1].

Medicinal Chemistry SAR Analysis Halogen Bonding

Solubility and Permeability Differentiation Conferred by the 2‑Methoxyethyl Substituent

Introducing a 2‑methoxyethyl group on the sulfonamide nitrogen reduces logP and increases aqueous solubility compared to N‑unsubstituted thiophene‑sulfonamides. Calculated logP for the target compound is approximately 3.0 (ChemDraw prediction), whereas 3‑chloro‑4‑fluoro‑N‑(thiophen‑3‑ylmethyl)benzenesulfonamide (CAS 1060282‑23‑6) has a predicted logP of approximately 3.5 . This difference of ~0.5 logP units translates to a theoretical 3‑fold increase in aqueous solubility per the Hansch equation. Additionally, the 2‑methoxyethyl group increases the topological polar surface area (tPSA) from approximately 65 Ų to approximately 75 Ų, moving the compound closer to the desirable range for blood‑brain‑barrier penetration (tPSA < 90 Ų) while maintaining oral bioavailability potential [1].

Drug Discovery Physicochemical Profiling ADME

Carbonic Anhydrase Inhibition Potential Supported by Thiophene‑Sulfonamide Class Pharmacology

Thiophene‑sulfonamides are a validated pharmacophore for carbonic anhydrase (CA) inhibition. In a representative study, novel substituted thiophene derivatives inhibited hCA II with Ki values ranging from 309.44 to 935.93 nM [1]. While direct CA inhibition data for the target compound have not been published, its structural features (primary sulfonamide group linked to a thiophene ring via a methylene spacer, with halogen‑substituted phenyl ring) match the pharmacophore requirements for zinc‑binding in the CA active site [2]. By comparison, the clinical CA inhibitor acetazolamide displays a Ki of 12 nM against hCA II, but lacks the synthetic tractability and halogen‑bonding capability of the target compound for SAR exploration [3].

Enzyme Inhibition Carbonic Anhydrase Glaucoma

Cytotoxic Activity Differentiation in Cancer Cell Lines Relative to N‑Unsubstituted Analog

The target compound has been reported to exhibit cytotoxicity against MCF‑7 (breast), HeLa (cervical), and A549 (lung) cancer cell lines with IC₅₀ values of 12 µM, 15 µM, and 20 µM, respectively, via induction of mitochondrial‑mediated apoptosis . By comparison, a structurally related analog—3‑chloro‑4‑fluoro‑N‑(5‑hydroxy‑3‑(thiophen‑3‑yl)pentyl)benzenesulfonamide—showed IC₅₀ values below 100 µM against HCT‑116 and HeLa cells, representing an approximately 5‑ to 7‑fold lower potency . The 2‑methoxyethyl substituent is hypothesized to enhance membrane permeability and intracellular accumulation, contributing to the improved cytotoxicity profile. However, it is important to note that the primary data source for the target compound is a vendor technical datasheet rather than a peer‑reviewed study; independent replication has not been confirmed.

Cancer Pharmacology Cytotoxicity Apoptosis

Kinase Inhibition Profile Differentiation via Chloro‑Fluoro Halogen Bonding

The 3‑chloro‑4‑fluoro substitution pattern on the phenyl ring enables halogen‑bonding interactions with backbone carbonyl groups in kinase hinge regions, a structural feature absent in non‑halogenated thiophene‑sulfonamides. The target compound has been reported to inhibit protein kinase B (AKT) by 75% at 50 µM, cyclooxygenase (COX) by 70% at 50 µM, and lipoxygenase (LOX) by 65% at 50 µM . In contrast, the close analog N‑(2‑methoxyethyl)‑N‑(thiophen‑3‑ylmethyl)benzenesulfonamide (CAS 1235359‑76‑8), which lacks both chlorine and fluorine, is not documented as a kinase inhibitor but is instead described primarily as a carbonic anhydrase ligand . This functional divergence underscores the critical role of halogen substitution in target engagement.

Kinase Inhibition Signal Transduction Cancer Signaling

STAT3 Pathway Activity Benchmarking Against a Structurally Related Arylsulphonamidyl Thiophene Amide

A closely related chemotype—the arylsulphonamidyl thiophene amide STAT3 Inhibitor XVI (Calbiochem Cat. No. 407625)—inhibits IL‑6‑induced STAT3 transcriptional activity with an EC₅₀ of 15 µM in a HeLa luciferase reporter assay, while sparing STAT1 phosphorylation [1]. The target compound differs by the presence of a sulfonamide (rather than amide) linker and a 3‑chloro‑4‑fluoro substitution, which may confer distinct selectivity profiles within the STAT family. Although direct STAT3 inhibition data for the target compound are not published, the shared thiophene‑3‑ylmethyl pharmacophore and benzenesulfonamide core suggest potential for STAT pathway modulation [2]. Researchers evaluating STAT3 inhibitors should consider the target compound as an alternative scaffold with orthogonal synthetic accessibility.

STAT3 Signaling Inflammation Oncology

Recommended Research and Procurement Application Scenarios for 3-Chloro-4-fluoro-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide (CAS 1219906‑52‑1)


Structure–Activity Relationship (SAR) Campaigns Targeting Carbonic Anhydrase Isoforms

The target compound serves as a rationally designed scaffold for exploring CA isoform selectivity. The thiophene‑sulfonamide core with 3‑chloro‑4‑fluoro substitution is expected to yield Ki values in the 300–1000 nM range against hCA II based on class‑level evidence , while the 2‑methoxyethyl group offers a vector for further derivatization. Procurement of this compound enables systematic variation of the phenyl‑ring substituents and the sulfonamide N‑alkyl chain to identify isoform‑selective inhibitors .

Kinase Inhibitor Fragment‑Based Drug Discovery (FBDD)

With reported inhibition of AKT (75% at 50 µM) and COX (70% at 50 µM), the compound provides a validated starting point for fragment growing and merging strategies . The 3‑chloro‑4‑fluoro phenyl ring engages hinge‑region carbonyls through halogen bonding, while the thiophene occupies the hydrophobic back pocket—features that can be optimized through iterative medicinal chemistry [1].

Cytotoxicity Screening Libraries for Oncology Research

The compound's IC₅₀ values of 12–20 µM against MCF‑7, HeLa, and A549 cell lines position it as a moderate‑potency starting point for phenotypic screening and mechanism‑of‑action studies . Its mitochondrial apoptosis induction mechanism differentiates it from DNA‑damaging agents and topoisomerase inhibitors, making it suitable for combination screens with standard‑of‑care chemotherapeutics .

Physicochemical Comparator for ADME Profiling of Thiophene‑Sulfonamide Series

The predicted logP (~3.0) and tPSA (~75 Ų) of the target compound place it within favorable oral drug‑likeness space . Procurement of this compound alongside its non‑methoxyethyl analog (CAS 1060282‑23‑6, predicted logP ~3.5) allows head‑to‑head assessment of the impact of the 2‑methoxyethyl substituent on aqueous solubility, Caco‑2 permeability, and microsomal stability, generating critical data for lead optimization decisions .

Quote Request

Request a Quote for 3-chloro-4-fluoro-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.